2-(3,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
This compound belongs to the triazolopyrimidine class of heterocyclic molecules, characterized by a fused triazole-pyrimidine core. Its structure includes:
- 3,4-Dimethoxyphenyl and 4-methoxyphenyl substituents at positions 2 and 7, respectively.
- A methyl group at position 3.
- A pyridin-3-yl carboxamide moiety at position 4.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O4/c1-16-23(26(34)30-19-6-5-13-28-15-19)24(17-7-10-20(35-2)11-8-17)33-27(29-16)31-25(32-33)18-9-12-21(36-3)22(14-18)37-4/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZQUINCNCEESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the various substituents. Key steps may include:
Cyclization Reactions: Formation of the triazolopyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of methoxy and pyridinyl groups via nucleophilic substitution.
Amidation: Formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups under oxidative conditions.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide, acetonitrile, ethanol.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways such as PI3K-AKT, MAPK, and HIF-1, which are crucial for cell survival, proliferation, and stress response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on substituent variations, synthetic routes, and physicochemical properties.
Substituent Analysis and Molecular Properties
Notes:
- The target compound’s molecular weight (*) is calculated based on its formula.
- Analogs like 5j and 5k () share the triazolopyrimidine core but differ in substituents, leading to lower molecular weights (453–513 g/mol vs. 560.6 g/mol) .
- Compounds 6 and 7 (–3) feature a pyrrolo-thiazolo-pyrimidine core, which increases complexity and molecular weight (654–656 g/mol) .
Key Structural and Functional Differences
Implications :
- The target compound’s 3,4-dimethoxyphenyl group may enhance π-π stacking in biological targets compared to 5j’s amino group.
- The pyridin-3-yl carboxamide could improve metabolic stability over nitro- or bromophenyl groups .
Biological Activity
The compound 2-(3,4-DIMETHOXYPHENYL)-7-(4-METHOXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE (hereafter referred to as "the compound") is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazolopyrimidine derivatives. Its chemical structure is characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is with a molecular weight of 396.44 g/mol.
Inhibition of Dihydrofolate Reductase (DHFR)
One of the key mechanisms proposed for the biological activity of similar compounds in this class is the inhibition of dihydrofolate reductase (DHFR). DHFR is essential for DNA synthesis and repair as it catalyzes the reduction of dihydrofolate to tetrahydrofolate. Inhibition of this enzyme can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Table 1: Summary of DHFR Inhibitors Related to Triazolopyrimidines
| Compound Name | Structure | Target | Reference |
|---|---|---|---|
| Compound A | Structure A | DHFR | |
| Compound B | Structure B | DHFR | |
| Compound C | Structure C | DHFR |
Antiproliferative Activity
Preliminary studies have indicated that the compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays showed that it can inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma) and MCF-7 (breast cancer) with IC50 values indicative of moderate potency .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Effects on Tubulin Polymerization
The compound has also been evaluated for its effects on tubulin polymerization. Studies suggest that it acts as a tubulin polymerization inhibitor, disrupting microtubule dynamics crucial for mitosis. This mechanism can lead to cell cycle arrest at the G2/M phase, promoting apoptosis in cancer cells .
Anti-inflammatory Properties
Recent research has highlighted the anti-inflammatory properties of pyrimidine derivatives similar to the compound . These compounds have been shown to inhibit key inflammatory markers such as iNOS and COX-2 in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: Anticancer Activity
In a recent study involving a series of triazolopyrimidine derivatives, one analog demonstrated enhanced anticancer activity compared to traditional chemotherapeutics. The study involved treating tumor-bearing mice with the compound, resulting in significant tumor regression and improved survival rates compared to control groups .
Clinical Implications
The promising biological activities associated with this compound suggest potential therapeutic applications in oncology and inflammatory diseases. Further clinical trials are necessary to establish safety profiles and efficacy in humans.
Q & A
Q. How can multi-omics approaches enhance understanding of this compound’s biological impact?
- Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways affected by the compound. Use network pharmacology to identify off-target interactions. Validate findings with CRISPR-Cas9 knockouts of implicated genes .
Methodological Notes
- Data Contradiction Analysis: When experimental outcomes conflict with literature, use meta-analysis tools (e.g., RevMan) to assess bias or variability across studies. Prioritize studies with transparent methodologies and raw data availability .
- Experimental Design: For complex systems, adopt ICReDD’s feedback loop: computational predictions → targeted experiments → data-driven refinement of models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
